molecular formula C10H19NO3 B15194972 Ethyl 3-(diethylcarbamoyl)propanoate CAS No. 7497-63-4

Ethyl 3-(diethylcarbamoyl)propanoate

Cat. No.: B15194972
CAS No.: 7497-63-4
M. Wt: 201.26 g/mol
InChI Key: ILXMMLXNGGTPIM-UHFFFAOYSA-N
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Description

Ethyl 3-(diethylcarbamoyl)propanoate is an organic compound characterized by a propanoate ester backbone substituted at the 3-position with a diethylcarbamoyl group (O=C-N(C₂H₅)₂). This structure confers unique physicochemical properties, including moderate polarity due to the carbamate moiety and ester functionality. Potential applications include its use as an intermediate in pharmaceutical or agrochemical synthesis, leveraging the carbamate group’s stability and bioactivity modulation properties.

Properties

CAS No.

7497-63-4

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 4-(diethylamino)-4-oxobutanoate

InChI

InChI=1S/C10H19NO3/c1-4-11(5-2)9(12)7-8-10(13)14-6-3/h4-8H2,1-3H3

InChI Key

ILXMMLXNGGTPIM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCC(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of NSC 406739 involves several steps, each requiring specific reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups that confer the compound’s unique properties. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common techniques include:

    Chemical synthesis: Utilizing reagents and catalysts to facilitate the formation of the compound.

    Purification processes: Such as recrystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

NSC 406739 undergoes various chemical reactions, including:

    Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

    Reduction: Involving reducing agents that convert the compound to its reduced form.

    Substitution: Where functional groups in the compound are replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substituting agents: Including halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in NSC 406739.

Scientific Research Applications

NSC 406739 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth or signaling pathways.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of NSC 406739 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular behavior. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream signaling events. This modulation can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituent Key Functional Groups Molecular Weight (g/mol) Notable Applications
Ethyl 3-(diethylcarbamoyl)propanoate Diethylcarbamoyl Ester, Carbamate ~217.3 (estimated) Pharmaceutical intermediates
Ethyl 3-(methylthio)propanoate Methylthio Ester, Thioether 148.2 Flavoring agents
Ethyl 3-(2-furyl)propanoate 2-Furyl Ester, Furan 168.2 Synthetic chemistry
Ethyl 3-(sec-butylamino)propanoate sec-Butylamino Ester, Amine ~173.3 (estimated) Drug synthesis
Ethyl 3-(methylsulfonyl)propanoate Methylsulfonyl Ester, Sulfonyl 166.2 Reactive intermediates
Ethyl 3-hydroxy-2,2-dimethylpropanoate Hydroxy, Dimethyl Ester, Hydroxyl 160.2 Polymers

Table 2: Volatility and Natural Occurrence (Selected Compounds)

Compound Concentration in Pineapple (µg·kg⁻¹) Relative Volatility (vs. Ethyl Hexanoate)
Ethyl 3-(methylthio)propanoate 91.21 (pulp), 42.67 (core) High (due to low polarity)
Ethyl hexanoate 106.21 (pulp), 48.42 (core) Reference standard

Research Findings and Gaps

  • Aroma Compounds: Ethyl 3-(methylthio)propanoate is a major contributor to pineapple flavor, with cultivar-specific variations observed (e.g., 'Yonekura' vs. 'N67-10') .
  • Data Gaps: Limited information exists on the toxicity, pharmacokinetics, and industrial scalability of this compound. Further studies on its stability under physiological conditions and synthetic optimization are needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(diethylcarbamoyl)propanoate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like ethyl 3-(3-formylphenoxy)propanoate are synthesized via nucleophilic substitution between ethyl 3-hydroxypropanoate and activated phenols under reflux in aprotic solvents (e.g., THF or DMF) with catalysts like K₂CO₃ . Optimization includes temperature control (60–80°C), solvent selection to minimize side reactions, and monitoring via thin-layer chromatography (TLC) . Yield improvements are achieved by stepwise addition of reagents and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HSQC NMR : Identifies cross-peaks for carbamoyl protons and ester carbonyl groups, distinguishing structural motifs (e.g., diethylcarbamoyl vs. aromatic substituents) .
  • GC-FID/MS : Quantifies monomeric products and detects degradation byproducts (e.g., diethylamine) using splitless injection and helium carrier gas .
  • LC-MS/MS : Provides high-resolution mass data (e.g., m/z 222.24 for C₁₂H₁₄O₄ derivatives) and fragmentation patterns to confirm molecular integrity .

Q. How does the diethylcarbamoyl group influence the compound’s solubility and stability?

  • Methodological Answer : The diethylcarbamoyl group enhances hydrophobicity, reducing aqueous solubility but improving stability in organic solvents (e.g., ethyl acetate, DCM). Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours). UV-Vis spectroscopy (λ = 260–280 nm) monitors decomposition, while FT-IR tracks carbamoyl C=O bond retention (∼1650 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain the reductive stabilization of this compound during catalytic reactions?

  • Methodological Answer : Metal catalysts (e.g., Pd/C or Raney Ni) facilitate reductive stabilization by hydrogenating reactive intermediates (e.g., enolates). Mechanistic studies using deuterated solvents (D₂O) and kinetic isotope effects (KIE) reveal proton transfer steps in carbamoyl group stabilization. Van Krevelen diagrams (O/C vs. H/C ratios) track lignin-derived analogs to infer pathways .

Q. How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved for this compound?

  • Methodological Answer : Contradictions arise from matrix effects (e.g., solvent interactions) or isomeric byproducts. Resolution strategies include:

  • Multi-technique cross-validation : Compare HSQC NMR (C-H correlations) with GC-EI/MS fragmentation patterns .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to confirm peak assignments in complex mixtures.
  • DFT calculations : Predict NMR/IR spectra using Gaussian software to match experimental data .

Q. What strategies mitigate side reactions during functionalization of the carbamoyl group?

  • Methodological Answer :

  • Protecting groups : Temporarily block the carbamoyl NH with Boc (tert-butoxycarbonyl) to prevent nucleophilic attack during alkylation .
  • Low-temperature kinetics : Perform reactions at −20°C in DMF to suppress hydrolysis.
  • Catalytic control : Use Sc(OTf)₃ or ZnCl₂ to direct regioselectivity in Friedel-Crafts-like reactions .

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